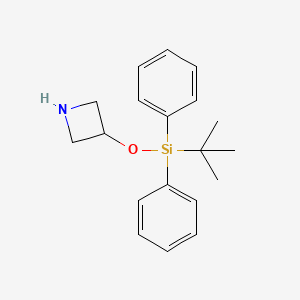

3-(Tert-butyldiphenylsilyloxy)azetidine

Description

BenchChem offers high-quality 3-(Tert-butyldiphenylsilyloxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyldiphenylsilyloxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H25NOSi |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

azetidin-3-yloxy-tert-butyl-diphenylsilane |

InChI |

InChI=1S/C19H25NOSi/c1-19(2,3)22(21-16-14-20-15-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20H,14-15H2,1-3H3 |

InChI Key |

POIWVOJVDXVTMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CNC3 |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Synthesis of 3-(Tert-butyldiphenylsilyloxy)azetidine: A Key Building Block for Drug Discovery

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for conferring favorable physicochemical properties such as improved solubility, metabolic stability, and conformational rigidity to bioactive molecules.[1][2][3] This guide provides an in-depth technical overview of the synthesis of 3-(Tert-butyldiphenylsilyloxy)azetidine, a pivotal intermediate in the development of novel therapeutics. The core of this process involves the strategic protection of the hydroxyl group of a suitable 3-hydroxyazetidine precursor. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Value of Azetidines

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in drug discovery.[2][4] Their incorporation into molecular architectures can lead to significant enhancements in pharmacokinetic profiles compared to more flexible or common heterocyclic analogues.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its importance in creating successful therapeutic agents.[3][5]

3-Hydroxyazetidine, in particular, is a versatile starting material, offering a reactive handle for further functionalization.[6][7] However, the presence of both a reactive secondary amine and a hydroxyl group necessitates a carefully planned protecting group strategy to achieve selective transformations. Protecting the hydroxyl group as a silyl ether is a common and effective approach. The Tert-butyldiphenylsilyl (TBDPS) group is an outstanding choice for this role due to its exceptional stability across a wide range of reaction conditions, particularly its high resistance to acidic hydrolysis compared to other silyl ethers.[8][9][10] This robustness allows for extensive chemical modifications at the azetidine nitrogen without disturbing the protected alcohol, making 3-(Tert-butyldiphenylsilyloxy)azetidine a highly valuable and versatile synthetic intermediate.

The Silylation Reaction: Mechanism and Key Reagents

The synthesis of 3-(Tert-butyldiphenylsilyloxy)azetidine is achieved through a nucleophilic substitution reaction at the silicon center of Tert-butyldiphenylsilyl chloride (TBDPSCl). For a successful and selective O-silylation, it is standard practice to begin with an N-protected version of 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine. This prevents competitive and undesired silylation at the more nucleophilic nitrogen atom.

The key steps of the mechanism are:

-

Activation of the Alcohol: A base, typically imidazole or a tertiary amine, deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a more potent alkoxide nucleophile.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of TBDPSCl.

-

Chloride Displacement: The chloride ion is displaced as a leaving group, forming the stable Si-O bond.

-

Proton Scavenging: The base also serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

Causality Behind Experimental Choices:

-

Starting Material: N-Boc-3-hydroxyazetidine is the preferred substrate. The Boc (tert-butoxycarbonyl) group is stable under the basic conditions of silylation but can be readily removed later under acidic conditions, which the TBDPS ether will withstand.[11][12]

-

Silylating Agent (TBDPSCl): The choice of TBDPSCl is strategic. The two phenyl groups and the tert-butyl group create significant steric hindrance around the silicon atom.[10][13] This bulk not only enhances the stability of the resulting silyl ether but also allows for selective protection of less hindered primary alcohols over secondary ones if both are present in a molecule.[8][14]

-

Base (Imidazole): Imidazole is a particularly effective base for this transformation. It acts not only as a proton scavenger but also as a nucleophilic catalyst.[15] It can react with TBDPSCl to form a highly reactive silyl-imidazolium intermediate, which is then more readily attacked by the alcohol, accelerating the reaction rate.[8][15]

-

Solvent (DMF): Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and do not interfere with the reaction, unlike protic solvents (e.g., alcohols) which would compete for the silylating agent. Anhydrous conditions are critical as silyl chlorides readily hydrolyze in the presence of water.

Experimental Protocol

This protocol describes a reliable, gram-scale synthesis of tert-butyl 3-((tert-butyldiphenylsilyl)oxy)azetidine-1-carboxylate.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 10.0 | 1.0 |

| Tert-butyldiphenylsilyl chloride (TBDPSCl) | C₁₆H₁₉ClSi | 274.86 | 12.0 | 1.2 |

| Imidazole | C₃H₄N₂ | 68.08 | 25.0 | 2.5 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |

| Deionized Water | H₂O | 18.02 | - | - |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.73 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Dissolution: Add anhydrous DMF (50 mL) to the flask. Stir the mixture under an argon or nitrogen atmosphere until all solids have dissolved.

-

Addition of Silylating Agent: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add Tert-butyldiphenylsilyl chloride (3.30 g, 12.0 mmol) dropwise via syringe over 5-10 minutes. A white precipitate (imidazole hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (150 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). The water washes help remove residual DMF and imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure tert-butyl 3-((tert-butyldiphenylsilyl)oxy)azetidine-1-carboxylate. The expected yield is typically in the range of 85-95%.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow for the synthesis and purification of the target compound.

Caption: Workflow for the TBDPS protection of N-Boc-3-hydroxyazetidine.

Conclusion and Future Outlook

The protocol detailed herein provides a robust and reproducible method for the synthesis of 3-(Tert-butyldiphenylsilyloxy)azetidine, a key intermediate for drug discovery programs. The strategic use of the TBDPS protecting group ensures stability, allowing for diverse synthetic manipulations at other positions of the azetidine ring. As the demand for novel, sp³-rich chemical matter continues to grow, the mastery of such foundational synthetic techniques becomes increasingly critical.[5] This guide serves as a practical resource for scientists, enabling the efficient and reliable production of this valuable building block, thereby accelerating the development of next-generation therapeutics.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31). National Center for Biotechnology Information. [Link]

-

Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

-

tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) - ChemRxiv. ChemRxiv. [Link]

-

Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. [Link]

-

techniques for silylation. ResearchGate. [Link]

-

What is the best procedure for silylation of hydroxy compounds ?. ResearchGate. [Link]

-

General Silylation Procedures. Gelest Technical Library. [Link]

-

Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]

-

Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

tert-Butyldiphenylsilyl. Wikipedia. [Link]

-

Silyl Groups. Gelest Technical Library. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Silyl Groups - Gelest [technical.gelest.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Properties of TBDPS-Protected Azetidines

Executive Summary: The Strategic Value of TBDPS-Azetidines

In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere, often used to replace gem-dimethyl groups or to introduce conformational restriction without the metabolic liability of larger heterocycles. However, the inherent ring strain of azetidine (~25.4 kcal/mol) makes it susceptible to ring-opening under harsh conditions.[1]

The tert-Butyldiphenylsilyl (TBDPS) group represents a "Goldilocks" solution for protecting hydroxyl-functionalized azetidines (e.g., 3-hydroxyazetidine or 2-hydroxymethylazetidine). Unlike the more common TBDMS (tert-butyldimethylsilyl), TBDPS offers superior stability toward the acidic conditions often required to manipulate the azetidine nitrogen (e.g., Boc-deprotection), while remaining cleavable under mild fluoride conditions that do not threaten the strained ring.

This guide details the physicochemical profile, stability windows, and validated protocols for handling TBDPS-protected azetidines.

Physical & Chemical Profile[2][3][4][5][6][7][8]

Physical State and Solubility

TBDPS-protected azetidines typically exist as viscous, colorless to pale yellow oils or low-melting solids. This physical state is driven by the lipophilic bulk of the two phenyl rings on the silicon atom.

| Property | Characteristic | Implication for Processing |

| Lipophilicity (LogP) | High (ΔLogP ~ +4.5 vs. free alcohol) | Drastically increases solubility in non-polar solvents (Hexanes, DCM, Et₂O). Essential for extractive workups. |

| Water Solubility | Negligible | Allows for efficient aqueous washing (brine/water) to remove polar impurities (imidazole, salts) without product loss. |

| Boiling Point | High (>300°C est.) | Not suitable for distillation. Purification requires flash column chromatography. |

| Viscosity | High | Can streak on silica gel; requires gradient elution (e.g., Hexanes → EtOAc). |

Spectroscopic Diagnostics (NMR)

Interpreting the NMR of TBDPS-protected azetidines requires distinguishing between the protecting group signals, the azetidine core, and potential rotamers (if N-protected).

-

¹H NMR (CDCl₃, 400 MHz):

-

TBDPS Signature:

- 7.65 – 7.35 ppm (Multiplet, 10H): Phenyl protons.

- 1.05 – 1.10 ppm (Singlet, 9H): tert-Butyl protons.

-

Azetidine Core:

-

3.50 – 4.50 ppm: Ring protons (

-

3.50 – 4.50 ppm: Ring protons (

-

The "Rotamer Trap": If the nitrogen is protected with a carbamate (Boc/Cbz), restricted rotation around the N-CO bond often splits the azetidine signals (and sometimes the TBDPS t-butyl peak) into a ~1:1 or 2:1 mixture of rotamers. Do not mistake this for impurity.

-

Chemical Stability Matrix

The TBDPS ether is approximately 100 times more stable to acid hydrolysis than TBDMS ethers.

-

Acid Resistance: Stable to 80% acetic acid, TsOH/MeOH, and even dilute TFA (brief exposure). This allows for the selective removal of N-Boc groups (using TFA/DCM or HCl/Dioxane) while retaining the O-TBDPS group.

-

Base Resistance: Stable to hydroxides (NaOH, KOH) and mild hydrides.

-

Lability: Cleaved by Fluoride sources (TBAF, HF[2]·Pyridine) and extremely strong bases (e.g., NaNH₂).

Validated Experimental Protocols

Workflow Visualization

The following diagram illustrates the standard workflow for utilizing TBDPS as an orthogonal protecting group during azetidine functionalization.

Figure 1: Orthogonal protection strategy allowing N-terminus modification while preserving the O-TBDPS group.

Protocol A: O-Protection of N-Boc-3-Hydroxyazetidine

Objective: Install TBDPS group with minimal risk of ring opening.

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Imidazole (2.5 equiv). Stir until dissolved.

-

Reagent Addition: Add TBDPS-Cl (1.1 – 1.2 equiv) dropwise at 0°C.

-

Expert Insight: Although TBDPS-Cl is less reactive than TMS-Cl, adding it cold prevents localized exotherms that could degrade the strained azetidine ring.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; TBDPS is UV active).

-

Workup:

-

Purification: Flash chromatography (Hexanes:EtOAc). TBDPS products elute significantly earlier than the starting alcohol.

Protocol B: Selective Deprotection (Fluoride Method)

Objective: Remove TBDPS without affecting N-protecting groups or opening the ring.

-

Dissolution: Dissolve substrate in anhydrous THF (0.1 M).

-

Reagent: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at 0°C.

-

Buffering (Critical): If the substrate contains base-sensitive groups, buffer the TBAF with Acetic Acid (1:1 molar ratio to TBAF) to quench the basicity of the fluoride anion.

-

-

Reaction: Warm to RT. Reaction is usually complete in 2–4 hours.

-

Quench: Add Saturated NH₄Cl solution.

-

Purification: The byproduct, tert-butyldiphenylsilanol, is often difficult to separate from polar products.

-

Pro Tip: If separation is difficult, use a polymer-supported fluoride scavenger or wash the crude mixture with aqueous KOH (silanol becomes water-soluble potassium silanolate).

-

Stability Hierarchy & Troubleshooting

The following diagram places TBDPS in context with other silyl protecting groups, visualizing the "Stability Window."

Figure 2: Relative acid stability of common silyl ethers. TBDPS is the preferred choice when the substrate must survive downstream acidic steps.[5]

Troubleshooting Common Issues

| Issue | Root Cause | Solution |

| Ring Opening | Strong Lewis Acids or excessive heat during protection.[6] | Maintain T < 40°C. Avoid strong Lewis acids (e.g., |

| Silanol Contamination | TBDPS byproduct co-elutes with product. | Use a different solvent system (e.g., DCM:MeOH) or wash crude with 1M NaOH to extract the silanol as a salt. |

| Incomplete Deprotection | Steric hindrance.[1][3][5][2] | Switch from TBAF to HF·Pyridine (excess) in THF/Pyridine. The smaller fluoride source penetrates sterics better. |

| Silyl Migration | Base-catalyzed migration to adjacent hydroxyls. | Avoid strong bases (NaH, KH) if free hydroxyls are adjacent to the TBDPS group (Brook rearrangement risk). |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975–2977. [Link]

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H and 13C NMR Characterization of 3-(Tert-butyldiphenylsilyloxy)azetidine

This guide provides an in-depth technical analysis of 3-(Tert-butyldiphenylsilyloxy)azetidine , focusing on its NMR spectral characteristics, synthesis pathways, and structural validation.

Executive Summary & Compound Significance

3-(Tert-butyldiphenylsilyloxy)azetidine (often abbreviated as 3-TBDPS-azetidine ) is a critical chiral building block in medicinal chemistry. It serves as a protected form of azetidin-3-ol, a scaffold widely used in the development of glutamate receptor modulators, S1P1 agonists, and antibacterial agents.

The TBDPS (tert-butyldiphenylsilyl) group is specifically chosen over the lighter TBDMS (tert-butyldimethylsilyl) group for its superior stability against acidic conditions and Lewis acids, allowing the azetidine nitrogen to be functionalized (alkylation, acylation) without losing the oxygen protection.

Core Structural Features[1]

-

Azetidine Ring: A strained 4-membered nitrogen heterocycle.[1] The ring puckering leads to complex splitting patterns in NMR.

-

TBDPS Ether: Provides distinct aromatic signals (phenyl region) and a robust tert-butyl singlet, serving as an internal spectral standard.

-

Amine Functionality: The nitrogen center exists in three primary states relevant to analysis:

-

N-Protected (e.g., N-Boc): The standard commercial form.

-

Free Amine: The reactive intermediate.

-

Salt Form (HCl/TFA): The stable storage form.

-

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the NMR data, as residual precursors (e.g., imidazole, silyl chlorides) are common impurities.

Standard Workflow

-

Starting Material: 1-Benzhydrylazetidin-3-ol or N-Boc-3-hydroxyazetidine.

-

Silylation: Reaction with TBDPSCl and Imidazole in DMF.

-

Deprotection (if applicable): Hydrogenolysis (Pd/C) for benzhydryl or Acidic cleavage (TFA/HCl) for Boc.

Graphviz Workflow Diagram

Figure 1: Synthetic route to 3-(TBDPS-oxy)azetidine derivatives.

Spectral Data Analysis: N-Boc-3-(Tert-butyldiphenylsilyloxy)azetidine

The N-Boc protected derivative is the most frequently characterized form due to its lipophilicity and stability in CDCl3.

1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment |

| Phenyl (TBDPS) | 7.60 – 7.65 | Multiplet | 4H | - | Si-Ph (Ortho ) |

| Phenyl (TBDPS) | 7.35 – 7.45 | Multiplet | 6H | - | Si-Ph (Meta/Para ) |

| H-3 | 4.48 – 4.55 | Multiplet (tt) | 1H | J ≈ 6.0 Hz | Azetidine Methine (CH-O) |

| H-2, H-4 | 3.95 – 4.10 | Multiplet | 2H | - | Azetidine Methylene (cis to O) |

| H-2', H-4' | 3.65 – 3.80 | Multiplet | 2H | - | Azetidine Methylene (trans to O) |

| Boc-tBu | 1.42 | Singlet | 9H | - | N-C(O)O-C(CH₃)₃ |

| TBDPS-tBu | 1.06 | Singlet | 9H | - | Si-C(CH₃)₃ |

Key Diagnostic Insights:

-

Rotamers: The N-Boc group often causes broadening or splitting of the H-2/H-4 methylene protons at room temperature due to restricted rotation around the N-C(O) bond. Heating to 50°C typically coalesces these signals.

-

Ring Puckering: The H-3 proton appears as a pseudo-quintet or triplet-of-triplets depending on the resolution, reflecting the "butterfly" conformation of the azetidine ring.

13C NMR Data (100 MHz, CDCl3)

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl | 156.2 | N-C =O (Boc) |

| Aromatic | 135.6 | Ph (Ortho ) |

| Aromatic | 133.2 | Ph (Ipso ) |

| Aromatic | 129.8 | Ph (Para ) |

| Aromatic | 127.7 | Ph (Meta ) |

| Quaternary | 79.6 | C (CH₃)₃ (Boc) |

| Methine | 62.5 | C-3 (CH-O) |

| Methylene | 56.8 (broad) | C-2, C-4 (Ring CH₂) |

| Methyl | 28.4 | C(C H₃)₃ (Boc) |

| Methyl | 26.8 | Si-C(C H₃)₃ (TBDPS) |

| Quaternary | 19.2 | Si-C (CH₃)₃ (TBDPS) |

Spectral Data Analysis: 3-(Tert-butyldiphenylsilyloxy)azetidine (Free Amine/Salt)

When the N-protecting group is removed, the electronic environment of the ring changes significantly. The data below reflects the HCl salt or Trifluoroacetate salt in polar solvents (D₂O or DMSO-d6), which is the standard state for the isolated amine.

1H NMR Data (400 MHz, DMSO-d6 or D₂O)

| Position | Shift (δ ppm) | Multiplicity | Assignment |

| NH/NH₂⁺ | 9.00 – 9.50 | Broad Singlet | Ammonium protons (Exchangeable) |

| Phenyl | 7.60 – 7.70 | Multiplet | Si-Ph (Ortho) |

| Phenyl | 7.40 – 7.50 | Multiplet | Si-Ph (Meta/Para) |

| H-3 | 4.60 – 4.70 | Multiplet | CH-O (Deshielded by salt formation) |

| H-2, H-4 | 3.80 – 4.20 | Multiplet | Ring CH₂ (Shifted downfield vs Boc) |

| TBDPS-tBu | 1.02 | Singlet | Si-C(CH₃)₃ |

Distinction from N-Boc:

-

Loss of 1.42 ppm Singlet: The disappearance of the Boc tert-butyl signal is the primary confirmation of deprotection.

-

Downfield Shift: The ring protons (H-2, H-3, H-4) shift downfield (higher ppm) due to the positive charge on the nitrogen in the salt form.

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the chemical structure and the NMR assignment logic.

Figure 2: NMR signal assignment map for the core structure.

Experimental Validation Protocol

To ensure the integrity of the synthesized compound, follow this self-validating protocol:

-

Solvent Check: Ensure CDCl3 is neutralized (passed through basic alumina) if analyzing the free amine, as acidic chloroform can form the HCl salt in situ, shifting peaks.

-

Integration Ratio:

-

Set the TBDPS t-butyl singlet (1.06 ppm) to integral 9.00 .

-

Verify the Phenyl region (7.3-7.7 ppm) integrates to 10.0 .

-

Verify the Ring Methine (H-3) integrates to 1.0 .

-

Pass Criteria: Deviation < 5%.

-

-

Impurity Markers:

-

Imidazole: Sharp singlets at ~7.1 and ~7.7 ppm (if unwashed).

-

Silanol (TBDPS-OH): Broad singlet variable, but TBDPS-OH t-butyl often shifts slightly to ~1.10 ppm.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57438656, 3-((tert-Butyldimethylsilyl)oxy)azetidine. Retrieved from [Link]

-

Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines.[2] Journal of Organic Chemistry, 71(20), 7885–7887. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information for Azetidine Functionalization. Retrieved from [Link][3]

Sources

Introduction: Navigating the Synthesis of Bioactive Azetidines

An In-Depth Technical Guide to the Stability and Application of the TBDPS Protecting Group on Azetidine Rings

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into molecular frameworks can significantly enhance pharmacokinetic properties, including metabolic stability and aqueous solubility.[3] However, the inherent ring strain of approximately 25.4 kcal/mol, which drives its unique and useful reactivity, also presents significant challenges during multi-step synthesis.[1] Protecting the azetidine nitrogen is therefore a critical step to prevent undesired side reactions and to direct reactivity.

Among the arsenal of nitrogen-protecting groups, the tert-butyldiphenylsilyl (TBDPS) group stands out for its exceptional steric bulk and remarkable stability, particularly under acidic conditions.[4][5] While extensively characterized for the protection of hydroxyl groups, its application and stability profile on a strained heterocycle like azetidine merit a focused, in-depth analysis. This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive examination of the TBDPS group's behavior on the azetidine ring, from initial installation to its strategic cleavage, grounded in mechanistic principles and field-proven protocols.

Chapter 1: The Interplay of Ring Strain and Steric Hindrance

The decision to use a TBDPS group on an azetidine is a strategic choice influenced by the interplay between the ring's inherent reactivity and the protecting group's steric and electronic properties.

-

Azetidine's Reactivity: The azetidine nitrogen is nucleophilic, but the ring is susceptible to opening under certain conditions, particularly with strong Lewis acids or during reactions that involve significant charge buildup adjacent to the ring.[6] The choice of protecting group must mitigate this reactivity without introducing new liabilities.

-

TBDPS Group's Characteristics: The TBDPS group, developed by Hanessian and Lavallée, offers a significant advantage over smaller silyl ethers like TBDMS (tert-butyldimethylsilyl) due to the extreme steric shielding provided by its two phenyl rings and a tert-butyl group.[4][7] This steric bulk is the primary reason for its pronounced stability in acidic environments, as it physically blocks the approach of protons and nucleophiles to the silicon-nitrogen bond.[4][8]

Chapter 2: Installation of the TBDPS Group on the Azetidine Nitrogen

The protection of the azetidine nitrogen as an N-silylamine is a straightforward process, though optimal conditions are crucial for achieving high yields and avoiding byproducts. The standard protocol involves reacting the azetidine with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a suitable base.

Causality Behind Experimental Choices:

-

Silylating Agent: TBDPS-Cl is the most common and cost-effective reagent. For less reactive or sterically hindered azetidines, the corresponding triflate (TBDPS-OTf) offers significantly higher reactivity.[7]

-

Base: Imidazole is highly effective and widely used. It functions not merely as a proton scavenger but also as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that readily silylates the azetidine nitrogen.[5][9] Other non-nucleophilic bases like 2,6-lutidine or triethylamine can also be used, particularly with the more reactive TBDPS-OTf.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the silylating agent and the product.[8][9]

Experimental Protocol: N-Protection of Azetidine

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the azetidine substrate (1.0 equiv.).

-

Dissolution: Dissolve the substrate in anhydrous DMF (5–10 mL per mmol of substrate).

-

Reagent Addition: Add imidazole (2.2–3.0 equiv.) to the solution, followed by the dropwise addition of TBDPS-Cl (1.1–1.5 equiv.) at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of anhydrous methanol (2.0 equiv.) to consume any excess TBDPS-Cl.

-

Work-up: Dilute the reaction mixture with ethyl acetate or diethyl ether and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[5]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

Chapter 3: The Stability Profile of N-TBDPS-Azetidines

The primary advantage of the TBDPS group is its robustness, which allows for a wide range of chemical transformations to be performed on other parts of the molecule.

Stability Under Acidic Conditions

The N-TBDPS moiety is exceptionally stable across a broad spectrum of acidic conditions. This stability is superior to most other common silyl and carbamate protecting groups.[5]

-

Aqueous Acids: The group is unaffected by treatment with 80% acetic acid, which is commonly used to cleave O-trityl and O-TBDMS ethers.[4]

-

Anhydrous Acids: It can withstand harsh conditions such as 50% trifluoroacetic acid (TFA), which is used for the standard deprotection of tert-butoxycarbonyl (Boc) groups.[5] This orthogonality is a cornerstone of its utility in complex synthesis.

The limiting factor for acid stability is often the azetidine ring itself, which can undergo protonation and subsequent ring-opening under forcing acidic conditions, a process independent of the protecting group's lability.[6][10]

| Protecting Group | Typical Acidic Cleavage Conditions | Stability to 50% TFA/DCM |

| N-TBDPS | HF•Pyridine or TBAF | Stable [4][5] |

| N-Boc | TFA, HCl in Dioxane/EtOAc | Labile[10] |

| N-Cbz | HBr/AcOH, H₂/Pd-C | Stable |

| N-Trityl (Tr) | Mild acid (e.g., TFA, Acetic Acid) | Labile[11] |

| N-TBDMS | Mild aqueous acid (e.g., AcOH/H₂O) | Labile[12] |

Stability Under Basic and Nucleophilic Conditions

N-TBDPS-azetidines are generally stable to a wide range of basic and nucleophilic reagents, including organometallics, hydrides, and non-fluoride bases.

-

Hydroxides & Alkoxides: Stable to conditions such as LiOH or NaOMe in alcoholic solvents at room temperature. Forcing conditions (e.g., reflux) may lead to slow cleavage.[13]

-

Organometallics: Compatible with Grignard reagents (RMgX) and organolithiums (RLi) at low temperatures, allowing for functionalization at other sites.

-

Reducing Agents: Stable to common reducing agents like LiAlH₄ and NaBH₄.

This stability allows for extensive manipulation of the azetidine scaffold, such as α-lithiation and subsequent trapping with electrophiles, while the nitrogen remains protected.

Orthogonal Reactivity

The robustness of the N-TBDPS group makes it an excellent choice for orthogonal protection strategies, where other protecting groups can be removed selectively.

| Reaction / Reagent Class | Compatibility with N-TBDPS-Azetidine | Notes |

| Boc Deprotection (TFA/DCM) | Compatible | TBDPS group is fully retained.[5] |

| Fmoc Deprotection (Piperidine/DMF) | Compatible | Stable to standard basic conditions for Fmoc removal. |

| Benzyl Ether Cleavage (H₂/Pd-C) | Compatible | The Si-N bond is stable to hydrogenolysis. |

| Ester Saponification (LiOH, NaOH) | Compatible | Stable under standard saponification conditions. |

| Oxidations (PCC, Swern, DMP) | Compatible | Inert to most common oxidation reagents. |

| Cross-Coupling (Suzuki, Sonogashira) | Compatible | Stable to typical Pd-catalyzed reaction conditions. |

Chapter 4: Cleavage of the N-TBDPS Group

The deprotection of the TBDPS group is most effectively achieved using a source of fluoride ions. The exceptional strength of the resulting silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for the reaction.[14][15]

Mechanism of Fluoride-Mediated Cleavage

The deprotection proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate.[13][14] This intermediate then collapses, breaking the silicon-nitrogen bond to release the free azetidine and forming a stable silyl fluoride byproduct.

Experimental Protocol: N-Deprotection using TBAF

-

Preparation: Dissolve the N-TBDPS-azetidine substrate (1.0 equiv.) in anhydrous THF (10 mL per mmol).

-

Reagent Addition: To this solution, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1–1.5 equiv.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which may contain tetrabutylammonium salts, is often purified by silica gel column chromatography. Using a more polar solvent system may be required to elute the free amine product.

Alternative Deprotection Reagents

-

HF•Pyridine: A common alternative to TBAF, sometimes offering different selectivity or milder conditions. It should be handled with extreme caution in polyethylene or Teflon labware.

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): An anhydrous source of fluoride that can be useful for substrates sensitive to the water present in commercial TBAF solutions.[4]

-

Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol can generate HCl in situ and has been reported to cleave TBDPS ethers.[16][17] This method may be suitable for substrates that are sensitive to fluoride but stable to mild acid.

Chapter 5: Strategic Considerations and Troubleshooting

The selection of TBDPS as a protecting group should be a deliberate choice based on the planned synthetic route.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Protection | Insufficient silylating agent or base; wet solvent/reagents; steric hindrance. | Use 1.5 equiv. of TBDPS-Cl. Switch to more reactive TBDPS-OTf. Ensure all glassware and solvents are rigorously dry. |

| Low Deprotection Yield | Insufficient TBAF; reaction time too short; substrate degradation. | Increase TBAF to 1.5-2.0 equiv. Monitor carefully by TLC/LC-MS to confirm reaction completion. If substrate is base-sensitive, consider buffering the TBAF reaction with acetic acid.[14] |

| Side Reactions during Deprotection | TBAF is basic and can cause elimination or other base-mediated side reactions. | Run the reaction at 0 °C. Use buffered TBAF or switch to an alternative like HF•Pyridine. |

| Difficulty in Purification | Tetrabutylammonium byproducts are co-polar with the product. | After work-up, perform a silica plug filtration with a less polar solvent to remove non-polar silyl byproducts, then run a full column with a more polar system (e.g., with MeOH or NH₄OH additive) for the amine. |

Conclusion

The tert-butyldiphenylsilyl group is a powerful tool for the protection of the azetidine nitrogen, offering a unique combination of extreme acid stability and broad compatibility with a host of synthetic reagents. Its robustness allows for complex chemical architecture to be built around the azetidine core without compromising the integrity of the heterocycle. While its cleavage requires specific, and sometimes harsh, fluoride-based conditions, its reliable performance and orthogonality with other common protecting groups like Boc and Cbz make it an indispensable asset in the synthesis of novel azetidine-containing molecules for research and drug development. A thorough understanding of its stability profile and the mechanistic basis for its installation and removal enables chemists to strategically deploy the N-TBDPS-azetidine moiety to maximum effect.

References

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

-

Glycoscience Protocols. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

Gelest. Silyl Groups - Technical Library. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

-

University of Wisconsin-Madison. Alcohol Protecting Groups. [Link]

-

Aggarwal, V. K., et al. (2019). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 58(42), 15035-15039. [Link]

-

ChemRxiv. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Chem-Station. Silyl Protective Groups. [Link]

-

ResearchGate. Deprotection of the TBDPS group. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

Taylor & Francis Online. An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1,3-dibromo-5,5-dimethylhydantoin. Journal of Carbohydrate Chemistry. [Link]

-

Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

Basrah Journal of Science. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

American Chemical Society. Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(42), 18553-18559. [Link]

-

National Institutes of Health. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL. [Link]

-

Aggarwal, V. K., et al. (2020). Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie International Edition, 59(16), 6435-6440. [Link]

-

ResearchGate. Stability of different azetidine esters. [Link]

-

American Chemical Society. Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2809-2821. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. Silyl Groups - Gelest [technical.gelest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 17. organic-chemistry.org [organic-chemistry.org]

A Technical Guide to the Commercial Availability and Sourcing of 3-(TBDPS-oxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(tert-butyldiphenylsilyloxy)azetidine, commonly abbreviated as 3-(TBDPS-oxy)azetidine, is a valuable heterocyclic building block in modern medicinal chemistry. Its rigid four-membered ring and the bulky TBDPS protecting group offer unique structural and chemical properties that are increasingly leveraged in the design of novel therapeutics. The azetidine scaffold can enhance metabolic stability, improve aqueous solubility, and provide specific three-dimensional orientations for receptor binding.[1][2][3] This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines a robust supplier qualification workflow, and details the necessary protocols for its analytical validation, ensuring that researchers can confidently and reliably source high-quality material for their discovery and development programs.

Introduction to 3-(TBDPS-oxy)azetidine: A Versatile Building Block

The azetidine motif is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] Its incorporation into a molecule can confer significant advantages, including improved pharmacokinetic profiles.[1][3] The subject of this guide, 3-(TBDPS-oxy)azetidine, serves as a key intermediate for introducing this valuable scaffold.

Chemical and Physical Properties:

-

Chemical Name: 3-((tert-butyldiphenylsilyl)oxy)azetidine

-

CAS Number: 139244-63-4

-

Molecular Formula: C₂₃H₂₇NOSi

-

Molecular Weight: 361.55 g/mol

-

Structure: (A chemical structure diagram would be inserted here in a formal whitepaper)

The TBDPS group is a sterically hindered silyl ether protecting group, providing significant stability during multi-step syntheses while allowing for selective deprotection under specific conditions (typically fluoride-mediated). This stability is crucial for its application in complex synthetic routes. The synthesis of such substituted azetidines has been a focus of considerable research, with various methods developed to improve yield and stereoselectivity.[4][5]

The Commercial Availability Landscape

3-(TBDPS-oxy)azetidine is generally available from a range of chemical suppliers who specialize in building blocks for research and development. Availability can be categorized as follows:

-

Research & Development (R&D) Scale: Milligram to gram quantities are readily available from major catalog suppliers and specialized building block providers. These are typically intended for initial screening, route scouting, and early-stage discovery efforts. Purity for this grade is often stated as >95% or >97%.[6][7]

-

Kilo-Lab and Pilot Scale: Suppliers offering kilogram-scale quantities are less numerous but exist. Sourcing at this level often requires direct inquiry and may involve lead times for production. Quality documentation, such as a comprehensive Certificate of Analysis (CoA), becomes more critical at this stage.

-

Good Manufacturing Practice (GMP) Scale: Availability of GMP-grade 3-(TBDPS-oxy)azetidine is not common "off-the-shelf" and would almost certainly require a custom synthesis campaign with a qualified Contract Development and Manufacturing Organization (CDMO).

The commercial landscape includes a variety of related azetidine derivatives, indicating a mature market for this class of compounds.[8][9]

A Framework for Supplier Identification and Qualification

Sourcing reliable, high-quality reagents is paramount to the success and reproducibility of any research program. A systematic approach to supplier qualification is essential.

The following diagram outlines a robust, multi-phased process for identifying, vetting, and validating suppliers of 3-(TBDPS-oxy)azetidine.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. researchgate.net [researchgate.net]

- 6. netascientific.com [netascientific.com]

- 7. biocompare.com [biocompare.com]

- 8. knightchem-store.com [knightchem-store.com]

- 9. knightchem-store.com [knightchem-store.com]

introduction to tert-butyldiphenylsilyl as a protecting group for alcohols

An In-Depth Technical Guide to the tert-Butyldiphenylsilyl (TBDPS) Protecting Group for Alcohols

Introduction: A Pillar of Stability in Modern Organic Synthesis

In the complex, multi-step syntheses that characterize modern drug development and natural product chemistry, the strategic use of protecting groups is not merely a convenience but a cornerstone of success.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing unintended side reactions and enabling precise chemical transformations elsewhere in the molecule.[2] Among the arsenal of protecting groups for alcohols, silyl ethers are particularly prominent due to their ease of formation, compatibility with a wide range of reaction conditions, and tunable lability.[3]

This guide focuses on the tert-butyldiphenylsilyl (TBDPS) group, a robust and versatile protecting group for hydroxyl functionalities.[4] First introduced by Hanessian and Lavallée in 1975, the TBDPS group was designed to offer superior stability compared to its predecessors, such as the tert-butyldimethylsilyl (TBDMS or TBS) group.[4][5] Its exceptional stability, particularly in acidic media, is conferred by the significant steric bulk of the two phenyl rings and the tert-butyl group attached to the silicon atom.[6][7] This steric shield makes the TBDPS group an indispensable tool, allowing for extensive chemical manipulations on a complex molecule while the protected alcohol remains securely intact.[6] This document provides a comprehensive overview of the TBDPS group, from its fundamental properties and reaction mechanisms to detailed experimental protocols and applications for researchers, scientists, and drug development professionals.

Core Concepts: Understanding the TBDPS Advantage

The utility of a silyl ether protecting group is defined by the electronic and steric properties of the substituents on the silicon atom. These factors dictate the group's stability and its selective introduction and removal. The TBDPS group's defining feature is its substantial steric hindrance, which places it high on the stability hierarchy.[3]

Key Properties of the TBDPS Group:

-

Exceptional Acid Stability: The TBDPS group is renowned for its remarkable resistance to acidic hydrolysis.[6] It can withstand conditions that readily cleave other common silyl ethers like TBDMS and Trimethylsilyl (TMS), and even other protecting groups like O-tetrahydropyranyl (THP) and O-trityl.[4] It remains unaffected by treatments such as 80% acetic acid and 50% trifluoroacetic acid (TFA).[4][6]

-

High Selectivity for Primary Alcohols: Due to its significant steric bulk, the silylating agent, tert-butyldiphenylsilyl chloride (TBDPS-Cl), reacts preferentially with less sterically encumbered primary alcohols over secondary and tertiary alcohols.[4][8][9] This chemoselectivity is a critical advantage in the synthesis of polyhydroxylated compounds.[10]

-

Orthogonal Deprotection Capability: The robust nature of the TBDPS group allows for orthogonal protection strategies. This means more labile protecting groups can be selectively removed in its presence, enabling complex, multi-step synthetic sequences.[6] For example, a TBDMS group can often be cleaved under conditions that leave a TBDPS group untouched.[11]

-

Cleavage Conditions: Deprotection is most commonly and efficiently achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon.[6][8]

Comparative Stability of Common Silyl Ethers

The choice of silyl protecting group is a critical strategic decision in synthesis design. The relative stability is largely a function of steric hindrance around the silicon atom.

| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Fluoride Cleavage | Key Characteristics |

| Trimethylsilyl | TMS | Very Low | Very Low | Highly labile, often cleaved during silica gel chromatography. Used for temporary protection.[3] |

| Triethylsilyl | TES | Low | Low | More stable than TMS but still easily removed.[3] |

| tert-Butyldimethylsilyl | TBDMS or TBS | Moderate | Moderate | A versatile "workhorse" group with a good balance of stability and ease of removal.[3][10] |

| Triisopropylsilyl | TIPS | High | Low | Very sterically hindered, providing high stability.[3][12] More stable than TBDPS in the presence of fluoride.[4] |

| tert-Butyldiphenylsilyl | TBDPS | Very High | High | Extremely stable to acidic conditions due to significant steric bulk.[3][13] |

Table 1: Comparison of common silyl protecting groups. The stability hierarchy under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS, while the order of stability against fluoride-based cleavage is approximately TMS < TES < TIPS < TBDMS < TBDPS.[13]

Mechanism and Workflow of Alcohol Protection

The introduction of the TBDPS group proceeds via a nucleophilic substitution reaction at the silicon center. The alcohol's latent nucleophilicity is harnessed to attack an electrophilic silicon source, typically TBDPS-Cl.[4]

The Silylation Mechanism

The reaction is generally facilitated by a mild base, such as imidazole or 2,6-lutidine, in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[6][8] The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct. Imidazole, in particular, can also act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that readily transfers the TBDPS group to the alcohol.

Figure 1: General mechanism for the protection of an alcohol using TBDPS-Cl and imidazole.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a standard procedure for the selective protection of a primary hydroxyl group.[6][8]

Materials:

-

Substrate with a primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methanol (for quenching)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aq. HCl, Saturated aq. NaHCO₃, and Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol substrate (1.0 equiv.) in anhydrous DMF (approx. 0.1-0.5 M).

-

To this stirred solution, add imidazole (2.2–3.0 equiv.) followed by TBDPS-Cl (1.1–1.5 equiv.) at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-8 hours).[3]

-

Once complete, quench the reaction by the cautious addition of anhydrous methanol (2.2–3.0 equiv.) to consume any excess TBDPS-Cl.

-

Remove the DMF solvent under reduced pressure, often aided by co-evaporation with toluene.

-

Dissolve the resulting residue in EtOAc or CH₂Cl₂ and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine. Causality Note: These washes remove imidazole salts and other aqueous-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure TBDPS-protected alcohol.

Mechanism and Workflow of Deprotection

The cleavage of the TBDPS ether regenerates the parent alcohol. The most reliable and common method relies on the exceptionally high affinity of the fluoride ion for silicon, which is the driving force for the reaction.[14][15]

The Fluoride-Mediated Deprotection Mechanism

Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation. The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate.[14] This intermediate is unstable and collapses, breaking the silicon-oxygen bond to release an alkoxide. The driving force is the formation of the very strong Si-F bond (bond energy ~580 kJ/mol).[13] A subsequent aqueous workup protonates the alkoxide to furnish the final alcohol product.

Figure 2: Mechanism of TBAF-mediated deprotection of a TBDPS ether.

Experimental Protocol: Deprotection of a TBDPS Ether

This protocol provides a general method for the cleavage of a TBDPS ether using TBAF.[11]

Materials:

-

TBDPS-protected alcohol (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.1–1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDPS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.1–0.5 M) in a flask equipped with a magnetic stir bar.

-

At room temperature, add the TBAF solution (1.0 M in THF, 1.1–1.5 equiv.) dropwise to the stirred solution.

-

Monitor the reaction by TLC. The reaction time can vary significantly (from hours to overnight) depending on the steric hindrance around the silyl ether.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Dissolve the residue in EtOAc and wash with water and brine to remove TBAF salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the crude product via silica gel column chromatography to obtain the deprotected alcohol.

Protocol Note: TBAF solutions are basic and can be incompatible with base-sensitive functional groups.[13] In such cases, buffering the reaction mixture with acetic acid is recommended.[13][16]

Advanced Strategies and Considerations

Orthogonal Deprotection in Action

The differential stability of silyl ethers is a powerful tool. A synthetic strategy might involve protecting a primary alcohol with TBDPS and a secondary alcohol with the more labile TBDMS group. The TBDMS group can then be selectively cleaved using mild acidic conditions (e.g., acetic acid in THF/water) while the TBDPS group remains intact, allowing for further transformation of the newly liberated secondary alcohol.[10][11]

Figure 3: Workflow illustrating an orthogonal protection strategy using TBDPS and TBDMS groups.

Troubleshooting and Stability

-

Storage: TBDPS-protected compounds should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere, to prevent hydrolysis from atmospheric moisture.[17] Storage as a dry solid is most reliable.[17]

-

Degradation: The primary degradation pathway is the hydrolysis of the silyl ether bond, which can be accelerated by moisture, acid/base traces, and elevated temperatures.[17] This results in the regeneration of the parent alcohol.

-

Silyl Migration: Like other silyl groups, the TBDPS group can be induced to migrate from a more sterically hindered position to a less hindered one, particularly under basic conditions.[12] This possibility should be considered during reaction design.

Conclusion

The tert-butyldiphenylsilyl group is a powerful and reliable tool in the synthetic chemist's toolkit. Its exceptional stability under acidic conditions, coupled with its selective preference for primary alcohols and its amenability to fluoride-mediated cleavage, makes it an ideal choice for complex, multi-step synthetic campaigns in pharmaceutical and natural product research.[6][7] A thorough understanding of its properties, mechanisms, and practical protocols, as outlined in this guide, enables researchers to leverage the TBDPS group to its full potential, navigating intricate synthetic challenges with greater precision and efficiency.

References

-

Title: tert-Butyldiphenylsilyl - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Silyl Groups - Gelest Technical Library Source: Gelest, Inc. URL: [Link]

-

Title: Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols Source: GlycoPODv2 URL: [Link]

-

Title: tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Silyl Protective Groups Source: Chem-Station International Edition URL: [Link]

-

Title: MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL Source: PMC (PubMed Central) URL: [Link]

-

Title: A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation Source: Indian Journal of Chemistry URL: [Link]

-

Title: A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers... Source: Ingenta Connect URL: [Link]

-

Title: Deprotection of the TBDPS group Source: ResearchGate URL: [Link]

-

Title: TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL: [Link]

-

Title: Deprotection of Silyl Ethers - Gelest Technical Library Source: Gelest, Inc. URL: [Link]

-

Title: Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol Source: ResearchGate URL: [Link]

-

Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

-

Title: The Strategic Use of TBDPS Chloride in Pharmaceutical Synthesis Source: TBDPSCl.com URL: [Link]

-

Title: ORGANIC SYNTHESIS Source: ResearchGate URL: [Link]

-

Title: Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: NMR Data for tert-Butyldimethylsilyl Ethers Source: Kocienski's Protecting Groups URL: [Link]

-

Title: Which silyl or other 'common' protecting groups are stable to HI acidic media? Source: ResearchGate URL: [Link]

-

Title: 17.8: Protection of Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers Source: Canadian Journal of Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Silyl Groups - Gelest [technical.gelest.com]

- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

understanding ring strain in four-membered nitrogen heterocycles

An In-Depth Technical Guide to Understanding Ring Strain in Four-Membered Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Four-membered nitrogen heterocycles, such as azetidines, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their inherent ring strain is not a liability but a powerful tool that can be harnessed to modulate physicochemical properties, enhance reactivity, and confer unique three-dimensional conformations. This guide provides a comprehensive exploration of the origins, quantification, and strategic utilization of ring strain in these heterocycles. We will delve into the theoretical underpinnings of angle, torsional, and transannular strain, detail experimental and computational methods for their characterization, and illuminate how this stored potential energy can be strategically released to drive desired chemical transformations and inform rational drug design.

The Duality of Strain: From Energetic Penalty to Synthetic Asset

The concept of ring strain, first articulated by Adolf von Baeyer, describes the inherent instability in cyclic molecules that arises from deviations from ideal bond angles, bond lengths, and dihedral angles. In saturated, acyclic systems, carbon atoms adopt a tetrahedral geometry with bond angles of approximately 109.5°. Forcing these atoms into a four-membered ring, such as cyclobutane or its heterocyclic analogue azetidine, creates significant angle strain due to the compressed C-N-C and C-C-C bond angles, which are closer to 90°.

However, this energetic penalty is not merely a thermodynamic curiosity; it is a source of potential energy that can be exploited. The stored energy in the strained ring can lower the activation energy for ring-opening reactions, making these heterocycles valuable as reactive intermediates and building blocks. Furthermore, the rigid, puckered conformation of the azetidine ring provides a well-defined three-dimensional scaffold, a desirable feature for designing ligands that fit into specific protein binding pockets.

The primary contributors to ring strain in a four-membered heterocycle are:

-

Angle Strain (Baeyer Strain): The compression of internal bond angles from the ideal tetrahedral angle of 109.5° to approximately 90°. This is the most significant contributor to the overall strain energy.

-

Torsional Strain (Pitzer Strain): Arises from the eclipsing interactions between adjacent C-H and C-N bonds. To alleviate this, the ring puckers, but this only partially relieves the strain.

-

Transannular Strain: Non-bonding interactions between atoms across the ring, which can become significant in substituted derivatives.

The total strain energy of azetidine is approximately 26 kcal/mol, a value slightly higher than that of cyclobutane, reflecting the influence of the heteroatom. This stored energy is the key to the unique chemical reactivity and conformational properties of these heterocycles.

Quantifying the Strain: Theoretical and Experimental Approaches

A precise understanding of the magnitude of ring strain is crucial for predicting reactivity and designing novel molecular architectures. Both computational and experimental methods are employed to quantify this property.

Computational Modeling: In Silico Energetics

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for estimating the strain energy of cyclic molecules. The most common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations.

For example, the strain energy of azetidine can be calculated using the following isodesmic reaction:

Azetidine + 3 Propane → 3 Butane + Trimethylamine

The calculated enthalpy change (ΔH) for this reaction corresponds to the strain energy of the azetidine ring.

Table 1: Calculated Strain Energies of Selected Four-Membered Rings

| Compound | Strain Energy (kcal/mol) |

| Cyclobutane | 26.4 |

| Azetidine | 25.8 |

| Oxetane | 25.5 |

| Thietane | 19.8 |

Experimental Verification: Calorimetry and Spectroscopy

Experimental methods provide the ultimate validation for computationally derived strain energies.

-

Combustion Calorimetry: This classic technique measures the heat of combustion of a compound. By comparing the experimental heat of combustion with a theoretical value for a strain-free analogue, the strain energy can be determined. This method is highly accurate but requires significant amounts of pure sample.

-

Reaction Calorimetry: Measures the enthalpy change of a specific reaction, often a ring-opening reaction. This can provide direct insight into the strain released during a chemical transformation.

-

Spectroscopic Techniques: While not providing a direct measure of strain energy, techniques like X-ray crystallography and NMR spectroscopy provide crucial data on bond lengths, bond angles, and dihedral angles. These structural parameters are direct consequences of ring strain and can be used to validate computational models. For instance, the C-N-C bond angle in azetidine is significantly compressed compared to that in a non-strained amine.

Experimental Workflow: Determination of Strain Energy via Reaction Calorimetry

Caption: Workflow for measuring strain energy using reaction calorimetry.

The Impact of Ring Strain on Reactivity and Conformation

The high internal energy of four-membered nitrogen heterocycles dictates their chemical behavior and structural preferences.

Enhanced Reactivity: Strain as a Driving Force

The release of ring strain provides a powerful thermodynamic driving force for reactions that involve ring-opening. This makes azetidines susceptible to nucleophilic attack, particularly after activation of the nitrogen atom (e.g., by protonation or acylation).

A classic example is the acid-catalyzed hydrolysis of an N-acyl azetidine. The protonation of the amide oxygen is followed by nucleophilic attack of water on one of the ring carbons. The subsequent ring-opening is energetically favorable due to the release of the ~26 kcal/mol of strain energy.

Caption: Strain release as the driving force in a ring-opening reaction.

This enhanced reactivity is a cornerstone of the synthetic utility of azetidines, allowing them to serve as precursors to a wide variety of linear amino compounds.

Conformational Preferences: The Puckered Ring

To partially alleviate the torsional strain from eclipsed C-H and N-H bonds, the azetidine ring is not planar but exists in a puckered conformation. The ring undergoes rapid inversion between two equivalent puckered forms. The barrier to this inversion is relatively low, but the puckering has significant implications for the orientation of substituents on the ring.

Substituents can occupy either an axial or an equatorial position. The energetic preference for one over the other is influenced by steric and electronic factors. This conformational bias is a key element in stereoselective synthesis and the design of molecules with specific three-dimensional shapes for biological recognition. For example, the orientation of a substituent on an azetidine ring can determine whether it can form a critical hydrogen bond with a target protein.

Strategic Application in Drug Discovery and Medicinal Chemistry

The unique properties conferred by ring strain make azetidines and related heterocycles highly attractive scaffolds in drug design.

Azetidines as Bioisosteres

Azetidines can serve as bioisosteres for more common rings like pyrrolidine or piperidine, or for acyclic fragments. The replacement of a gem-dimethyl group with an azetidine ring, for instance, can improve aqueous solubility and reduce lipophilicity, both desirable properties for drug candidates. The rigid nature of the azetidine ring also reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity.

Vectors for 3D Space Exploration

The well-defined, puckered geometry of the azetidine ring allows for precise positioning of substituents in three-dimensional space. This is particularly valuable in fragment-based drug discovery, where small, rigid scaffolds are used to explore the chemical space of a protein's binding site. By decorating the azetidine core with different functional groups, medicinal chemists can systematically probe for favorable interactions and optimize ligand binding.

Protocol: Synthesis of a 3-Substituted Azetidine Derivative

This protocol outlines a general method for the synthesis of a 3-substituted azetidine, a common scaffold in medicinal chemistry.

Step 1: N-Protection of 3-Azetidinol

-

Dissolve 3-azetidinol hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

-

Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to protect the nitrogen.

-

Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove impurities and isolate the N-Boc-3-hydroxyazetidine.

Step 2: Oxidation to the Ketone

-

Dissolve the N-Boc-3-hydroxyazetidine in DCM.

-

Add an oxidizing agent, such as Dess-Martin periodinane, portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the alcohol is fully consumed (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product, N-Boc-3-azetidinone, and purify by column chromatography.

Step 3: Nucleophilic Addition to the Ketone

-

Dissolve the N-Boc-3-azetidinone in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired organometallic nucleophile (e.g., a Grignard reagent or an organolithium reagent) dropwise.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the 3-substituted-N-Boc-3-hydroxyazetidine and purify.

Step 4: N-Deprotection

-

Dissolve the purified product from Step 3 in a suitable solvent.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Stir at room temperature until deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the final 3-substituted azetidine salt.

Conclusion

The ring strain inherent in four-membered nitrogen heterocycles is a defining feature that governs their structure, reactivity, and utility. Far from being a mere chemical curiosity, this stored potential energy is a powerful tool for the modern chemist. By understanding the origins of this strain and the principles that dictate its release, researchers can leverage these unique building blocks to construct complex molecules, develop novel synthetic methodologies, and design the next generation of therapeutic agents. The azetidine motif, with its blend of rigidity and controlled reactivity, will undoubtedly continue to be a valuable asset in the ever-evolving landscape of drug discovery.

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Available at: [Link]

-

Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & Biomolecular Chemistry, 4(18), 3347–3367. Available at: [Link]

-

Dejonghe, S., & De Kimpe, N. (2008). The chemistry of 2- and 3-substituted azetidines. Chemical Society Reviews, 37(8), 1618–1631. Available at: [Link]

-

Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidines and azetidinones. Tetrahedron, 60(16), 3605–3637. Available at: [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Azetidines in medicinal chemistry. CHIMIA International Journal for Chemistry, 64(4), 232–240. Available at: [Link]

An In-Depth Technical Guide to 3-(tert-butyldiphenylsilyloxy)azetidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(tert-butyldiphenylsilyloxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Core Chemical Properties

3-(tert-butyldiphenylsilyloxy)azetidine, often abbreviated as 3-(TBDPS-oxy)azetidine, is a synthetically important molecule featuring a four-membered azetidine ring. The hydroxyl group at the 3-position is protected by a bulky tert-butyldiphenylsilyl (TBDPS) group, which provides significant steric hindrance and stability, making it a useful intermediate in multi-step organic syntheses.

| Property | Value |

| Molecular Formula | C₁₉H₂₅NOSi |

| Molecular Weight | 311.50 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |